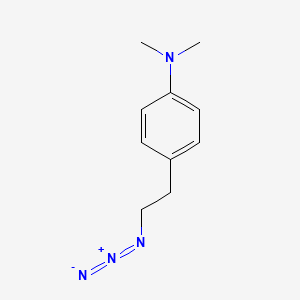
4-(2-Azidoethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azidoethyl)-N,N-dimethylaniline is an organic compound that features an azido group (-N3) attached to an ethyl chain, which is further connected to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline typically involves the substitution of an amine group with an azide group. One common method is the reaction of 4-(2-bromoethyl)-N,N-dimethylaniline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Click Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
Applications De Recherche Scientifique
4-(2-Azidoethyl)-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Azidoethyl)benzene-1,2-diol: Similar in structure but with a benzene-1,2-diol moiety instead of a dimethylaniline group.
N-Azidoethyl azoles: Compounds where the azidoethyl group is attached to various azole rings.
Uniqueness
4-(2-Azidoethyl)-N,N-dimethylaniline is unique due to the presence of both an azido group and a dimethylaniline moiety. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and functional materials.
Propriétés
Numéro CAS |
823189-11-3 |
|---|---|
Formule moléculaire |
C10H14N4 |
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
4-(2-azidoethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ZPBXUVRPZHVKFS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



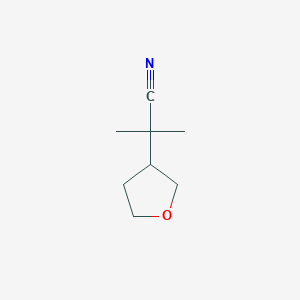
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
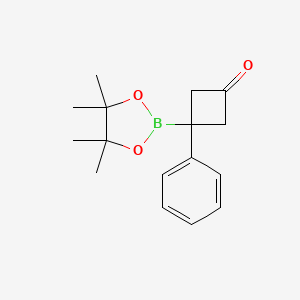
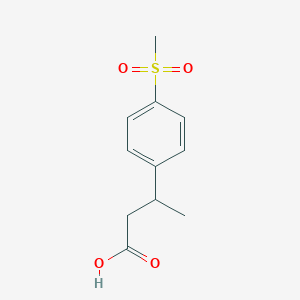
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
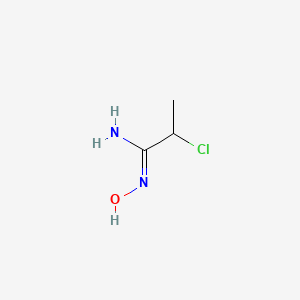
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)





